molecular formula C13H12N2O3S B5695361 N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE

N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE

Cat. No.: B5695361
M. Wt: 276.31 g/mol
InChI Key: UTUCKBYGTNJNQT-UHFFFAOYSA-N
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Description

N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE is a complex organic compound that features a thiazole ring, a hydroxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE typically involves multi-step procedures. One common method includes the condensation of 4-hydroxyphenylacetic acid with thiosemicarbazide to form the thiazole ring, followed by acetylation to introduce the acetamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed carbonylation reactions. For instance, the reductive carbonylation of nitrobenzene in the presence of palladium(II) complexes can selectively produce N-(4-hydroxyphenyl)acetamide, which can then be further reacted to form the desired compound .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-[2-(4-HYDROXYPHENYL)-2-OXOETHYL]-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE is unique due to its combination of a thiazole ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs.

Properties

IUPAC Name

N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9(16)14-13-15(6-7-19-13)8-12(18)10-2-4-11(17)5-3-10/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUCKBYGTNJNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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